Subnanomolar PAF Receptor Affinity: ABT-491 vs. First-Generation ABT-299
ABT-491 binds to the human platelet PAF receptor with a Ki of 0.6 nM, representing a >15-fold improvement in receptor affinity compared to Abbott's first-generation clinical candidate ABT-299 (Ki = 9.8 nM) when measured under identical assay conditions using [3H]PAF as the radioligand in washed human platelet membranes [1]. The affinity improvement was achieved through systematic structure-activity relationship optimization of the 3-acylindole scaffold, specifically by incorporating the methylimidazopyridine heterocycle and introducing the 4-ethynyl substituent on the indole core, which collectively enhanced both binding potency and functional antagonism [2].
| Evidence Dimension | PAF receptor binding affinity (Ki) in human platelet membranes |
|---|---|
| Target Compound Data | Ki = 0.6 nM |
| Comparator Or Baseline | ABT-299 (first-generation Abbott PAF antagonist): Ki = 9.8 nM |
| Quantified Difference | 16.3-fold greater potency |
| Conditions | [3H]PAF radioligand competition binding assay in washed human platelet membranes |
Why This Matters
The 16-fold higher receptor affinity enables lower compound concentrations to achieve equivalent target engagement, reducing nonspecific effects in cellular assays and improving signal-to-noise in pharmacological studies.
- [1] Curtin ML, Davidsen SK, Heyman HR, Garland RB, Sheppard GS, Florjancic AS, et al. Discovery and evaluation of a series of 3-acylindole imidazopyridine platelet-activating factor antagonists. J Med Chem. 1998;41(1):74-95. PMID: 9438024 View Source
- [2] Curtin ML, Davidsen SK, Heyman HR, Garland RB, Sheppard GS, Florjancic AS, et al. Discovery and evaluation of a series of 3-acylindole imidazopyridine platelet-activating factor antagonists. J Med Chem. 1998;41(1):74-95. PMID: 9438024 View Source
